KPT-185

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

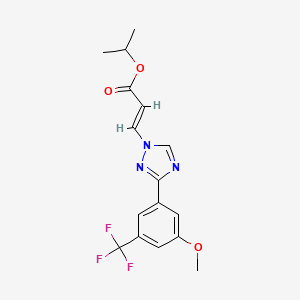

propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGWFLRRRYNIL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of KPT-185: A Selective Inhibitor of Nuclear Export (SINE)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KPT-185 is a potent, small-molecule, selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). Developed by Karyopharm Therapeutics, this compound is part of a novel class of anti-cancer agents that function by blocking the nuclear export of tumor suppressor proteins (TSPs) and other growth-regulatory proteins, leading to their accumulation in the nucleus and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Introduction: Targeting Nuclear Export in Cancer

The regulation of protein trafficking between the nucleus and the cytoplasm is a critical cellular process, and its dysregulation is a hallmark of cancer.[1] Exportin 1 (XPO1) is a key nuclear export protein responsible for the transport of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs) such as p53, p21, and FOXO proteins.[2] In many malignancies, XPO1 is overexpressed, leading to the mislocalization of these TSPs to the cytoplasm, thereby functionally inactivating them and promoting oncogenesis.[1]

The discovery of the natural product Leptomycin B, an XPO1 inhibitor, highlighted the therapeutic potential of targeting this pathway. However, its clinical development was halted due to severe toxicity.[1] This prompted the development of a new class of synthetic, orally bioavailable Selective Inhibitors of Nuclear Export (SINE) by Karyopharm Therapeutics.[3] this compound emerged as a potent member of this class, demonstrating significant anti-tumor activity in a range of preclinical cancer models.

Discovery and Development of this compound

Karyopharm Therapeutics was founded in 2008 with the goal of developing novel drugs targeting nuclear transport.[2][4] Their SINE technology platform, which combines computational drug design with rapid chemical optimization, led to the discovery of a series of potent XPO1 inhibitors.[3] this compound is a structurally related analog of other well-studied SINE compounds like Selinexor (KPT-330).[5] These compounds are characterized as N-azolylacrylates and are designed to be slowly reversible inhibitors of XPO1.[6]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, related chalcone-based XPO1 inhibitors have been synthesized through multi-step reactions involving the formation of α,β-unsaturated carbonyl scaffolds.[6] The general structure-activity relationship (SAR) for SINE compounds revolves around the presence of an α,β-unsaturated carbonyl group that acts as a Michael acceptor, forming a covalent bond with the cysteine 528 residue in the cargo-binding pocket of XPO1.[6]

Mechanism of Action

This compound exerts its anti-cancer effects by selectively and covalently binding to the cysteine 528 (Cys528) residue within the nuclear export signal (NES)-binding groove of XPO1. This binding is slowly reversible and physically blocks the association of cargo proteins with XPO1, effectively inhibiting their nuclear export.[6]

The primary consequences of XPO1 inhibition by this compound are:

-

Nuclear Accumulation of Tumor Suppressor Proteins: By trapping TSPs like p53, p21, and FOXO in the nucleus, this compound restores their tumor-suppressive functions.[7][8]

-

Induction of Apoptosis: The reactivation of TSPs triggers programmed cell death in cancer cells. This compound has been shown to induce apoptosis through both p53-dependent and p53-independent pathways.[7][8]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cell type.[5]

The signaling pathway for this compound's action is depicted in the following diagram:

Caption: this compound inhibits the nuclear export protein XPO1, leading to the nuclear retention and activation of tumor suppressor proteins, which in turn induces apoptosis and cell cycle arrest in cancer cells.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a wide range of hematological and solid tumor cell lines.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across various cancer cell lines, with IC50 values typically in the nanomolar range.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method | Reference(s) |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1 | [1] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 | CellTiter-Glo | [5][9] |

| Mantle Cell Lymphoma (MCL) | Z-138, JVM-2, MINO, Jeko-1 | 18 - 144 | 72 | MTS | [10] |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | [1] |

In Vivo Studies

While this compound has shown significant in vitro potency, its use in in vivo studies has been limited due to poor pharmacokinetic properties. Its structural analog, KPT-276, which is suitable for oral administration, has been used as a clinical equivalent in animal models and has demonstrated significant anti-tumor activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blotting

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Treat cells with this compound as required and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical experimental workflow for assessing the in vitro effects of this compound on cancer cells.

Conclusion

This compound is a potent and selective inhibitor of XPO1-mediated nuclear export with significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, involving the nuclear retention and reactivation of tumor suppressor proteins, represents a promising therapeutic strategy. While its own development for in vivo applications has been hampered by pharmacokinetic challenges, it has served as a crucial tool compound for validating XPO1 as a therapeutic target and has paved the way for the clinical development of its orally bioavailable analogs, such as Selinexor. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the nuclear transport machinery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. karyopharm.com [karyopharm.com]

- 3. Karyopharm Gets Mighty 'SINE' $19M B1 Round + | Bioworld | BioWorld [bioworld.com]

- 4. canvasbusinessmodel.com [canvasbusinessmodel.com]

- 5. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to KPT-185: Elucidating its Role in p53-Independent Apoptosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

KPT-185 is a potent and selective, first-generation inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as XPO1 (Exportin 1).[1][2] In numerous malignancies, the overexpression of CRM1 leads to the mislocalization and functional inactivation of key tumor suppressor proteins (TSPs), including p53.[1] this compound covalently binds to a critical cysteine residue (Cys528) within the cargo-binding groove of CRM1, thereby blocking the nuclear export of TSPs and other growth-regulatory proteins.[1][3] This forced nuclear retention of TSPs reactivates their function, leading to cell cycle arrest and apoptosis.[2][4] While the role of this compound in activating p53-dependent apoptosis is well-documented, a significant body of evidence demonstrates its efficacy in inducing apoptosis through mechanisms independent of the p53 tumor suppressor protein. This is particularly relevant for cancers harboring p53 mutations, which are often resistant to conventional therapies.[5][6] This technical guide provides an in-depth exploration of the p53-independent apoptotic mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Core Mechanism of Action: CRM1/XPO1 Inhibition

The primary mechanism of this compound involves the inhibition of CRM1/XPO1, a key protein in the karyopherin-β family responsible for transporting hundreds of proteins and RNAs from the nucleus to the cytoplasm.[2][7] In cancer cells, elevated CRM1 levels facilitate the export and subsequent inactivation of TSPs. This compound acts as a Selective Inhibitor of Nuclear Export (SINE) by forming a slowly reversible covalent bond with Cys528 in the CRM1 cargo-binding groove, physically obstructing the binding of cargo proteins.[1][3] This leads to the nuclear accumulation of TSPs and other growth regulatory proteins, restoring their anti-cancer functions.

p53-Independent Apoptotic Pathways

This compound's ability to induce apoptosis in cancer cells with mutated or deficient p53 underscores its therapeutic potential.[5][8] The primary p53-independent mechanisms are detailed below.

Inhibition of the NFκB Pathway via IκB Sequestration

A critical p53-independent mechanism involves the disruption of the NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NFκB is held inactive in the cytoplasm by its inhibitor, IκB. CRM1 mediates the nuclear export of IκB. By inhibiting CRM1, this compound and its clinical analog Selinexor (KPT-330) force the nuclear accumulation of IκB.[9][10] This nuclear sequestration of IκB prevents it from being degraded by the proteasome and effectively traps NFκB in an inactive state in the nucleus. The inhibition of NFκB transcriptional activity leads to the downregulation of key anti-apoptotic targets, most notably Survivin, thereby promoting apoptosis.[9][10]

Suppression of Oncogenic Mediators and Ribosomal Biogenesis

Studies in Mantle Cell Lymphoma (MCL) have revealed that this compound exerts a p53-independent anti-lymphoma effect by suppressing key oncogenic mediators.[5] This includes the downregulation of Cyclin D1, c-Myc, PIM1, and anti-apoptotic Bcl-2 family members.[5] Furthermore, a novel mechanism identified is the profound impairment of ribosomal biogenesis.[5][11] By inhibiting CRM1, this compound prevents the export of ribosomal subunits and associated factors, leading to a shutdown of protein synthesis machinery, which disproportionately affects rapidly proliferating cancer cells. This also contributes to the downregulation of translation and chaperone proteins essential for tumor cell survival.[5]

Modulation of Bcl-2 Family Proteins

This compound treatment has been shown to consistently increase the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) irrespective of p53 status in MCL cells.[5] While the precise mechanism of this p53-independent upregulation is still under investigation, it contributes significantly to the induction of apoptosis by tilting the balance of Bcl-2 family proteins towards a pro-apoptotic state.

Quantitative Data Summary

The potency of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize its anti-proliferative and pro-apoptotic activities.

Table 1: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cancer Type | Cell Line(s) | p53 Status | IC50 Range (nM) | Incubation Time (h) | Assay Method | Reference(s) |

| Acute Myeloid Leukemia (AML) | MV4-11, OCI/AML3, etc. | Wild-Type | 27 - 38 | 72 | Cell Proliferation | [12][13] |

| Acute Myeloid Leukemia (AML) | KG1a, THP-1, etc. | Mutant | 48 - 112 | 72 | WST-1 | [12][13] |

| Mantle Cell Lymphoma (MCL) | Z138 | Wild-Type | 18 | 72 | MTS | [5] |

| Mantle Cell Lymphoma (MCL) | JVM-2 | Wild-Type | 141 | 72 | MTS | [5] |

| Mantle Cell Lymphoma (MCL) | MINO | Mutant | 132 | 72 | MTS | [5] |

| Mantle Cell Lymphoma (MCL) | Jeko-1 | Mutant | 144 | 72 | MTS | [5] |

| T-cell ALL (T-ALL) | HPB-ALL, Jurkat, etc. | Various | 16 - 395 | 72 | CellTiter-Glo | [4][14] |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL lines | Not Specified | Median ~25 | Not Specified | Not Specified | [2][12] |

| Colon Cancer | Lovo | Not Specified | ~500 | Not Specified | MTT | [15] |

| Colon Cancer | HT29 | Not Specified | 1000 - 3000 | Not Specified | MTT | [15] |

| Ovarian Cancer | A2780 and others | Not Specified | 100 - 960 | 72 | Cell Viability Assay | [2][16] |

Table 2: Pro-Apoptotic Activity (ED50) of this compound in MCL Cell Lines

| Cell Line | p53 Status | ED50 (nM) | Incubation Time (h) | Assay Method | Reference(s) |

| Z138 | Wild-Type | 62 | 72 | Annexin V/PI | [5] |

| JVM-2 | Wild-Type | 910 | 72 | Annexin V/PI | [5] |

| MINO | Mutant | 67 | 72 | Annexin V/PI | [5] |

| Jeko-1 | Mutant | 618 | 72 | Annexin V/PI | [5] |

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Proliferation Assays (MTT/WST-1)

These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight (for adherent cells).[5]

-

Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM to 10 µM) for specified time points (e.g., 24, 48, 72 hours).[12] Include a vehicle control (DMSO).

-

Reagent Addition: Add MTT (0.15%) or WST-1 reagent to each well according to the manufacturer's protocol.[1]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[1]

-

Solubilization (MTT only): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1) using a microplate reader.[1][12]

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treatment: Treat cells with this compound in 6-well plates for the desired duration.[1]

-

Cell Collection: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[1]

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer with protease/phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

-

Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.[1]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., IκB, Survivin, p53, PUMA) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Conclusion

This compound demonstrates significant anti-cancer activity through the induction of apoptosis, operating via mechanisms that are both dependent on and independent of p53. Its ability to trigger apoptosis in p53-mutant cells is of paramount clinical interest. The p53-independent pathways, including the nuclear sequestration of IκB to inhibit NFκB signaling, the suppression of key oncogenic drivers like c-Myc, and the impairment of ribosomal biogenesis, highlight the multifaceted approach by which CRM1 inhibition combats malignancy.[5][9][10] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating CRM1 inhibitors. The continued elucidation of these p53-independent mechanisms will be crucial for optimizing the therapeutic application of SINE compounds like this compound and its clinical successors in a broader range of cancers, particularly those with established resistance to conventional, p53-activating therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibiting cancer cell hallmark features through nuclear export inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Selinexor (KPT-330) Induces Tumor Suppression through Nuclear Sequestration of IκB and Downregulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Proliferative Activity of KPT-185: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-proliferative activity of KPT-185, a potent and selective inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). This document details the compound's mechanism of action, summarizes its efficacy across various cancer cell lines, provides detailed experimental protocols for its investigation, and visualizes key cellular pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable, small-molecule inhibitor that selectively and irreversibly binds to the Cys528 residue in the cargo-binding groove of XPO1.[1][2] XPO1 is a critical nuclear export protein responsible for the transport of over 200 proteins, including numerous tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[3][4] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these key anti-cancer proteins.[3][5]

By inhibiting XPO1, this compound blocks the nuclear export of TSPs such as p53, p21, and FOXO3a.[1][6] This forced nuclear retention of TSPs leads to the reactivation of their tumor-suppressive functions, ultimately resulting in cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.[7][8][9] this compound has demonstrated potent anti-proliferative effects in a wide range of hematological malignancies and solid tumors.[10][11]

Quantitative Analysis of Anti-Proliferative Activity

The efficacy of this compound has been quantified across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in preclinical studies.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Acute Myeloid Leukemia (AML) | MV4-11 | 100 - 500 | [7][10][12] |

| Acute Myeloid Leukemia (AML) | Kasumi-1 | 100 - 500 | [10][12] |

| Acute Myeloid Leukemia (AML) | OCI/AML3 | 100 - 500 | [10][12] |

| Acute Myeloid Leukemia (AML) | MOLM-13 | 100 - 500 | [10][12] |

| Acute Myeloid Leukemia (AML) | KG1a | 100 - 500 | [10][12] |

| Acute Myeloid Leukemia (AML) | THP-1 | 100 - 500 | [10][12] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL | 16 - 395 | [7] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 16 - 395 | [7] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | CCRF-CEM | 16 - 395 | [7] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 16 - 395 | [7] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK1 | 16 - 395 | [7] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | LOUCY | 16 - 395 | [7] |

| Mantle Cell Lymphoma (MCL) | Z138 | 18 | [1] |

| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | [1] |

| Mantle Cell Lymphoma (MCL) | MINO | 132 | [1] |

| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | [1] |

| Non-Hodgkin Lymphoma (NHL) | Panel of cell lines | ~25 (median) | [10] |

| Ovarian Cancer | A2780 | 100 - 960 | [11] |

| Lung Cancer | H1299 (p53-null) | 200 | [11] |

| Breast Cancer | MDA-MB-157 (p53-null) | 920 | [11] |

| Pancreatic Cancer | Colo-357 | Not specified | [8] |

| Pancreatic Cancer | HPAC | Not specified | [8] |

| Pancreatic Cancer | BxPC-3 | Not specified | [8] |

| Multiple Myeloma (MM) | H929 | 20 - 120 | [13] |

| Multiple Myeloma (MM) | U266 | 20 - 120 | [13] |

| Multiple Myeloma (MM) | RPMI-8226 | 20 - 120 | [13] |

Key Signaling Pathways Affected by this compound

This compound-mediated inhibition of XPO1 impacts several critical signaling pathways that regulate cell survival and proliferation. The primary mechanism involves the nuclear retention of tumor suppressor proteins. Furthermore, this compound has been shown to down-regulate the expression of oncogenic proteins such as c-Myc, Cyclin D1, and Bcl-2 family members.[1][14]

Caption: this compound inhibits XPO1, leading to nuclear accumulation of TSPs, which in turn induces apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's anti-proliferative activity. The following are protocols for key experiments.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

a) MTT/WST-1 Assay

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[10]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well and incubate for 2-4 hours at 37°C.[10][13]

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[10][13]

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

b) CellTiter-Glo® Luminescent Cell Viability Assay

-

Principle: Quantifies ATP, an indicator of metabolically active cells.

-

Protocol:

-

Follow steps 1 and 2 from the MTT/WST-1 assay protocol.

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[13]

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[13]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Apoptosis Assays

These assays confirm that the observed decrease in cell viability is due to programmed cell death.

Annexin V/Propidium Iodide (PI) Staining

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

-

Protocol:

-

Treat cells with this compound at the desired concentrations and time points in 6-well plates.

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[13]

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Propidium Iodide (PI) Staining and Flow Cytometry

-

Principle: PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound for the desired duration (e.g., 24 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting

This technique is used to detect changes in the expression and localization of key proteins involved in the pathways affected by this compound.

-

Principle: Separates proteins by size, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol:

-

Treat cells with this compound. To analyze protein localization, perform subcellular fractionation to separate nuclear and cytoplasmic extracts.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Determine protein concentration using a BCA assay.[13]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.[13]

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[13]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

-

Incubate the membrane with primary antibodies against target proteins (e.g., XPO1, p53, p21, c-Myc, Cyclin D1, cleaved caspases) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-proliferative activity of this compound.

Caption: A logical workflow for the in vitro investigation of this compound's anti-proliferative effects.

Conclusion

This compound demonstrates significant anti-proliferative activity across a broad spectrum of cancer cell lines. Its mechanism of action, centered on the inhibition of XPO1-mediated nuclear export, provides a strong rationale for its therapeutic potential. The experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers to further investigate and validate the efficacy of this compound and other XPO1 inhibitors in preclinical settings. This information is intended to facilitate further research and development in the field of targeted cancer therapy.

References

- 1. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal - Development of a novel class of Exportin 1 (XPO1/CRM1) inhibitors for anti-cancer therapy [research.kuleuven.be]

- 3. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound | CAS#:1333151-73-7 | Chemsrc [chemsrc.com]

- 13. benchchem.com [benchchem.com]

- 14. KPT-330 inhibitor of XPO1-mediated nuclear export has anti-proliferative activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KPT-185 on Ribosomal Biogenesis in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms by which KPT-185, a selective inhibitor of nuclear export (SINE), impacts ribosomal biogenesis in cancer cells. This compound targets Exportin 1 (XPO1), a key protein responsible for the nuclear export of various macromolecules, including ribosomal subunits and oncoproteins. By inhibiting XPO1, this compound disrupts the normal cellular processes that are often hijacked by cancer cells to sustain their rapid growth and proliferation. This guide will detail the effects of this compound on cancer cell viability, summarize the quantitative proteomics data identifying the downregulation of ribosomal proteins, and provide detailed experimental protocols for key assays. Furthermore, it will visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Cancer is characterized by uncontrolled cell growth and proliferation, which necessitates an elevated rate of protein synthesis. This, in turn, relies on the efficient production of ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. The process of ribosome synthesis, known as ribosomal biogenesis, is a complex and highly regulated pathway that is frequently upregulated in cancer.

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial nuclear transport receptor that mediates the export of a wide range of cargo molecules from the nucleus to the cytoplasm, including ribosomal proteins, ribosomal RNAs (rRNAs), and key tumor suppressor proteins and oncoproteins. In many cancers, XPO1 is overexpressed, leading to the inappropriate cellular localization and function of these critical molecules, thereby promoting tumorigenesis.

This compound is a potent and selective inhibitor of nuclear export (SINE) that covalently binds to a cysteine residue (Cys528) in the cargo-binding pocket of XPO1, thereby blocking its function. This inhibition leads to the nuclear retention of XPO1 cargo, which has been shown to have potent anti-cancer effects. A significant but less explored aspect of this compound's mechanism of action is its profound impact on ribosomal biogenesis, a key dependency of rapidly dividing cancer cells. This guide will explore the multifaceted effects of this compound on this fundamental cellular process.

Quantitative Data on the Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines, particularly in Mantle Cell Lymphoma (MCL). The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Mantle Cell Lymphoma (MCL) Cell Lines [1]

| Cell Line | p53 Status | IC50 (nM) at 72h | ED50 (nM) at 72h |

| Z138 | Wild-type | 18 | 57 |

| JVM-2 | Wild-type | 141 | 770 |

| MINO | Mutant | 132 | 917 |

| Jeko-1 | Mutant | 144 | 511 |

*IC50: The concentration of a drug that gives half-maximal inhibitory response. ED50: The concentration of a drug that produces 50% of its maximum effect.

Table 2: this compound-Induced Downregulation of Ribosomal and Translation-Associated Proteins in MCL Cells [1][2]

| Protein Category | Number of Proteins Downregulated | Key Examples |

| Ribosomal Proteins | 50 out of 62 consistently downregulated proteins (81%) | RPS3, RPS6, RPS8, RPL3, RPL5, RPL11 |

| Translation Initiation Factors | Consistently repressed | EIF4A1/PIM2 |

| Translation Elongation Factors | Consistently repressed | EEF1A1, EEF2 |

Signaling Pathways and Molecular Mechanisms

This compound's inhibition of XPO1 sets off a cascade of events that ultimately impinge on ribosomal biogenesis and cancer cell survival. These effects are mediated through multiple signaling pathways.

Disruption of Ribosome Export

The primary mechanism by which this compound inhibits ribosomal biogenesis is by blocking the XPO1-mediated export of ribosomal subunits (40S and 60S) from the nucleus to the cytoplasm. This nuclear sequestration prevents the final assembly of mature, functional ribosomes.

Suppression of Key Oncoproteins

This compound treatment leads to the downregulation of several oncoproteins that are critical for cell cycle progression and survival, including c-Myc and PIM1. The inhibition of XPO1 is thought to trap the mRNAs of these oncoproteins in the nucleus, thereby preventing their translation in the cytoplasm.[2][3]

Inhibition of the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. This compound has been shown to inhibit mTOR signaling, further contributing to its anti-cancer effects. This is evidenced by the decreased phosphorylation of downstream mTOR targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on ribosomal biogenesis.

Cell Viability and Growth Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCL cell lines) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours of incubation, treat the cells with serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Quantitative Proteomics using iTRAQ

Objective: To identify and quantify changes in the proteome, particularly ribosomal proteins, following this compound treatment.

References

Understanding the chemical structure of KPT-185

An In-Depth Technical Guide to the Chemical Structure of KPT-185

This guide provides a comprehensive overview of this compound, a selective inhibitor of nuclear export, tailored for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and its effects on cellular pathways, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a small-molecule inhibitor belonging to the Selective Inhibitor of Nuclear Export (SINE) class of compounds. Its structure is characterized by a trifluoromethyl phenyl triazole scaffold.

| Property | Value |

| IUPAC Name | propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate[1] |

| Alternate Name | 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2Z-propenoic acid, 1-methylethyl ester[2] |

| CAS Number | 1333151-73-7[1][2][3] |

| Molecular Formula | C₁₆H₁₆F₃N₃O₃[1][2][3][4] |

| Molecular Weight | 355.31 g/mol [3][4] |

| SMILES | COC1=CC(C2=NN(/C=C\C(OC(C)C)=O)C=N2)=CC(C(F)(F)F)=C1[1][2] |

Mechanism of Action

This compound functions as a selective and irreversible inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][5][6] CRM1 is a crucial nuclear transport receptor responsible for exporting numerous proteins, including many tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. In various forms of cancer, CRM1 is overexpressed, leading to the excessive nuclear export and subsequent functional inactivation of TSPs.

This compound contains a reactive enone moiety (an α,β-unsaturated carbonyl group) that acts as a Michael acceptor.[7] This allows it to form a covalent bond with the cysteine residue at position 528 (Cys528) within the cargo-binding groove of CRM1.[5] This irreversible binding physically obstructs the binding of cargo proteins to CRM1, effectively inhibiting their nuclear export.[8] The resulting forced nuclear retention and accumulation of TSPs, such as p53, p21, and PUMA, reactivates their tumor-suppressing functions, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][9]

Quantitative Data: In Vitro Efficacy

This compound demonstrates potent anti-proliferative activity across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Cell Line Type | Specific Cell Lines | IC₅₀ Values (nM) | Exposure Time (h) |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL lines | Median ~25 | Not Specified |

| Acute Myeloid Leukemia (AML) | Patient-derived cells | 100 - 500 | Not Specified |

| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 |

| JVM-2 | 141 | 72 | |

| MINO | 132 | 72 | |

| Jeko-1 | 144 | 72 | |

| T-cell Acute Lymphoblastic Leukemia | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, etc. | 16 - 395 | 72 |

Data sourced from references[2][3][4][6][10].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability Assay (WST-1 / MTT)

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁵ cells/mL) and allow them to adhere overnight if applicable.[10]

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO).[3]

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[3]

-

Reagent Addition: Add the viability reagent (e.g., 10 µL of WST-1 or 50 µL of 0.15% MTT) to each well.[3][5]

-

Incubation with Reagent: Incubate for 2-4 hours at 37°C.[5]

-

Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.[3][5]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes.

Protocol:

-

Treatment: Treat cells with this compound in 6-well plates for the desired time.

-

Cell Collection: Collect both floating and adherent cells. Gently trypsinize adherent cells and combine them with the supernatant.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

-

Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells promptly using a flow cytometer.

Western Blotting

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is useful for assessing the nuclear accumulation of TSPs or changes in the expression of apoptosis-related proteins following this compound treatment.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a specialized kit.[5][9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[5]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, p21, XPO1), followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[10]

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of KPT-185 in Pancreatic Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by aggressive tumor biology and profound resistance to conventional therapies. A key pathological feature of many cancers, including pancreatic cancer, is the dysregulation of nuclear-cytoplasmic transport. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is the primary mediator of nuclear export for a multitude of tumor suppressor proteins (TSPs) and growth regulators. Its overexpression in cancer cells leads to the mislocalization and functional inactivation of these critical proteins, thereby promoting oncogenesis. KPT-185, a potent and selective inhibitor of nuclear export (SINE), has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical studies of this compound in pancreatic cancer, focusing on its mechanism of action, in vitro efficacy, and in vivo therapeutic potential.

Mechanism of Action

This compound functions by covalently binding to cysteine residue 528 (Cys528) in the cargo-binding pocket of XPO1. This interaction blocks the binding of cargo proteins to XPO1, leading to the nuclear retention and subsequent activation of key tumor suppressor proteins. In pancreatic cancer, the anti-tumor activity of this compound is largely attributed to the nuclear accumulation of TSPs such as p27, Forkhead box protein O (FOXO), and Prostate Apoptosis Response-4 (PAR-4).[1] The restoration of these TSPs' nuclear function triggers cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.

dot

In Vitro Efficacy

This compound and other SINE analogs have demonstrated broad-spectrum activity against a panel of human pancreatic cancer cell lines, exhibiting low nanomolar half-maximal inhibitory concentrations (IC50).[2] The cytotoxic effects of this compound are observed irrespective of the KRAS or p53 mutational status of the cancer cells, highlighting its potential for a wide range of pancreatic cancer subtypes.[2]

| Cell Line | IC50 (nM) |

| BxPc-3 | Low nM |

| AsPC-1 | Low nM |

| MiaPaCa-2 | Low nM |

| L3.6pl | Low nM |

| Colo-357 | Low nM |

| Panc-1 | Low nM |

| Panc-28 | Low nM |

Note: Specific IC50 values for this compound are reported as "low nanomolar" in the primary literature. Further dose-response studies would be required to establish precise values.

In Vivo Preclinical Studies

The anti-tumor efficacy of SINE compounds, including this compound, has been evaluated in murine xenograft models of pancreatic cancer. Oral administration of these compounds has been shown to significantly inhibit tumor growth in both subcutaneous and orthotopic models.

Subcutaneous Xenograft Model

In a subcutaneous xenograft model using PANC-1 cells, a single intratumoral injection of a CHST15 siRNA, which has a different mechanism but demonstrates the model's utility, almost completely suppressed tumor growth.[3] While specific data for this compound in this exact model is not detailed in the available literature, related SINE compounds have shown significant tumor growth inhibition in similar models.

Orthotopic Xenograft Model

The orthotopic model, which more accurately recapitulates the tumor microenvironment, has also been employed to evaluate the efficacy of SINE compounds. For instance, the related compound KPT-330 (selinexor), when administered orally to mice with orthotopically implanted L3.6pl pancreatic tumors, resulted in a significant reduction in tumor volume and weight. While direct head-to-head data for this compound is not available, the positive results with KPT-330 strongly support the potential of XPO1 inhibition as a therapeutic strategy in this setting.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with increasing concentrations of this compound (typically ranging from 1 nM to 10 µM) or vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

dot

Western Blot Analysis

-

Cell Lysis: Pancreatic cancer cells are treated with this compound or vehicle for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against XPO1, p27, FOXO, PAR-4, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Conclusion

The preclinical data for this compound in pancreatic cancer models are promising. By effectively inhibiting XPO1 and forcing the nuclear retention of key tumor suppressor proteins, this compound demonstrates potent anti-proliferative and pro-apoptotic activity in vitro. These findings, supported by in vivo studies with related SINE compounds, provide a strong rationale for the continued investigation of this compound and other XPO1 inhibitors as a novel therapeutic strategy for pancreatic cancer. Further studies are warranted to elucidate the precise in vivo efficacy of this compound, both as a monotherapy and in combination with standard-of-care chemotherapies, to pave the way for its potential clinical translation.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Nuclear Export Inhibition for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]

The Role of KPT-185 in Mantle Cell Lymphoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle cell lymphoma (MCL) is a distinct subtype of B-cell non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1. Despite advancements in treatment, MCL remains largely incurable, necessitating the exploration of novel therapeutic strategies. One such promising avenue of research involves the selective inhibition of nuclear export, a critical cellular process often dysregulated in cancer. This technical guide focuses on the role of KPT-185, a potent and selective inhibitor of Exportin 1 (XPO1/CRM1), in mantle cell lymphoma research.

This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) family of compounds, which function by covalently binding to a cysteine residue in the cargo-binding pocket of XPO1. This action blocks the nuclear export of numerous tumor suppressor proteins (TSPs), growth regulators, and oncogenic mRNAs, leading to their nuclear accumulation and subsequent reactivation of their anti-cancer functions. This guide provides a comprehensive overview of the preclinical data on this compound in MCL, including its effects on cell viability, apoptosis, and key signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are provided to facilitate further research and drug development efforts in this area.

Data Presentation: In Vitro Efficacy of this compound and Selinexor (KPT-330) in Mantle Cell Lymphoma

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values for this compound and the closely related clinical compound, Selinexor (KPT-330), in various MCL cell lines. This quantitative data highlights the potent anti-proliferative and pro-apoptotic effects of these XPO1 inhibitors.

Table 1: IC50 Values of this compound in Mantle Cell Lymphoma Cell Lines

| Cell Line | p53 Status | IC50 (nM) at 72 hours | Reference |

| Z138 | Wild-type | 35 | [1] |

| JVM2 | Wild-type | 92 | [1] |

| MINO | Mutant | 96 | [1] |

| Jeko-1 | Mutant | 103 | [1] |

| Z138 | Wild-type | 18 | [2] |

| JVM-2 | Wild-type | 141 | [2] |

| MINO | Mutant | 132 | [2] |

| Jeko-1 | Mutant | 144 | [2] |

| Jeko-1 | Not Specified | 67 | [3] |

| Z138 | Not Specified | 41 | [3] |

| JVM-2 | Not Specified | 684 | [3] |

| MINO | Not Specified | 147 | [3] |

Table 2: ED50 Values of this compound in Mantle Cell Lymphoma Cell Lines (Apoptosis)

| Cell Line | p53 Status | ED50 (nM) at 48 hours | Reference |

| Z138 | Wild-type | 62 | [1] |

| JVM2 | Wild-type | 910 | [1] |

| MINO | Mutant | 665 | [1] |

| Jeko-1 | Mutant | 618 | [1] |

Table 3: IC50 Values of Selinexor (KPT-330) in Mantle Cell Lymphoma Cell Lines

| Cell Line | IC50 (nM) at 72 hours | Reference |

| Z138 | 78.23 | |

| REC1 | 44.06 | |

| JEKO1 | 239.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound in MCL research.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed MCL cells in 6-well plates and treat with desired concentrations of this compound for 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL). Gently vortex the cells.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

-

Cell Lysis: After treatment with this compound, wash MCL cells with cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, p53, p-p53, IκBα, p-IκBα, mTOR, p-mTOR, Cyclin D1, c-Myc, and β-actin as a loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound in mantle cell lymphoma and a general experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in mantle cell lymphoma cells.

Caption: this compound mediated inhibition of the NF-κB signaling pathway.

Caption: Activation of the p53 signaling pathway by this compound.

Caption: this compound mediated inhibition of mTOR signaling and ribosomal biogenesis.

Caption: General experimental workflow for evaluating this compound in MCL research.

Conclusion

This compound has demonstrated significant preclinical activity against mantle cell lymphoma cell lines, irrespective of their p53 status.[1] Its mechanism of action, centered on the inhibition of XPO1-mediated nuclear export, leads to the nuclear retention and activation of key tumor suppressor proteins and the suppression of oncogenic signaling pathways. The potent induction of apoptosis and inhibition of cell proliferation observed in vitro underscores the therapeutic potential of targeting nuclear export in MCL. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of MCL biology and developing novel therapeutic interventions. Further investigation into the in vivo efficacy and potential combination strategies of this compound and other SINE compounds is warranted to translate these promising preclinical findings into clinical benefits for patients with mantle cell lymphoma.

References

Methodological & Application

Application Notes and Protocols for KPT-185 Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-185 is a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] In many cancer types, XPO1 is overexpressed, leading to the increased transport of tumor suppressor proteins (TSPs) and other growth regulatory proteins from the nucleus to the cytoplasm.[2][3][4] This mislocalization results in the functional inactivation of these critical proteins, contributing to uncontrolled cell growth and survival.[2][3] this compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of XPO1, effectively blocking the nuclear export of its cargo proteins.[2][5] This forced nuclear retention of TSPs, such as p53, p27, and FOXO, ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells.[2][6][7] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

Mechanism of Action of this compound

The primary mechanism of action for this compound involves the inhibition of XPO1-mediated nuclear export. This leads to the nuclear accumulation of key tumor suppressor proteins, restoring their anti-cancer functions. The signaling pathway diagram below illustrates this process.

Data Presentation: In Vitro Potency of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound across various cancer cell lines, demonstrating its broad anti-proliferative activity.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time | Assay Method | Reference |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | [8] |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 hours | WST-1 | [2][8] |

| Mantle Cell Lymphoma (MCL) | Z138, JVM2 | Not Specified (Significant growth inhibition observed) | Not Specified | Not Specified | [9] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 hours | Not Specified | [7] |

Experimental Protocols

This protocol details the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with supplements (e.g., 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

-

This compound (stock solution prepared in sterile DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for adherent cells)

-

96-well flat-bottom sterile culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Procedure:

-

Cell Seeding:

-

For adherent cells, harvest cells that are in the exponential growth phase (70-80% confluency) using Trypsin-EDTA.

-

For suspension cells, collect them by centrifugation.

-

Resuspend the cells in fresh, complete medium and perform a cell count to determine the cell concentration.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.

-

For adherent cells, allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[6]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM).[8]

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).[6]

-

Carefully remove the existing medium from the wells (for adherent cells) and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.[6]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[6]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]

-

Carefully remove the medium from each well without disturbing the formazan crystals.[6]

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Disclaimer: This protocol is intended for research use only. Please refer to the specific product datasheet and relevant literature for any modifications required for your particular cell line and experimental setup. Always follow standard laboratory safety procedures.

References

- 1. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. oaepublish.com [oaepublish.com]

- 5. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantifying KPT-185-Induced Apoptosis Using the Annexin V Assay

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 7. kumc.edu [kumc.edu]

- 8. bosterbio.com [bosterbio.com]

- 9. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for KPT-185 Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of KPT-185 stock solutions, a critical step for ensuring reproducibility and accuracy in preclinical research. This compound is a potent and selective irreversible inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key nuclear export protein.[1][2][3] By blocking the nuclear export of tumor suppressor proteins, this compound induces cell cycle arrest and apoptosis in various cancer cell lines.[1][3]

Quantitative Data Summary

For consistent experimental outcomes, it is crucial to adhere to the recommended solubility and storage conditions for this compound. The following tables summarize these key parameters.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |